molecular formula C11H16BNO3 B567446 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one CAS No. 1256358-90-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No. B567446
M. Wt: 221.063
InChI Key: UQTTXNHBLCIRLA-UHFFFAOYSA-N
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Description

This compound is a boric acid derivative with the molecular formula C11H16BNO3 . It is also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study based on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed the structure of the compound by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT). The results from DFT were found to be consistent with those of X-ray diffraction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.06 g/mol . It is recommended to be stored in an inert atmosphere and in a freezer, under -20C .

Scientific Research Applications

Synthesis and Structural Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one and its derivatives are primarily utilized in the synthesis and structural analysis of various organic compounds. The compound has been used as an intermediate in synthesizing boric acid ester intermediates with benzene rings. These intermediates have been confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) has also been used for conformational analysis, suggesting that the molecular structures optimized by DFT are consistent with the structures determined by X-ray diffraction. Furthermore, the studies explore molecular electrostatic potential and frontier molecular orbitals through DFT, shedding light on some physicochemical properties of the compounds (Huang et al., 2021) (Yang et al., 2021).

Crystallographic Studies

The compound has been involved in crystallographic studies, providing valuable insights into the molecular and crystal structures of related compounds. Single-crystal X-ray diffraction has been a key technique in these studies, used alongside spectroscopic methods and DFT calculations. The results from these studies are pivotal for understanding the conformation and stability of these molecular structures (Liao et al., 2022).

Boronic Ester Synthesis and Analysis

Several studies focus on synthesizing and analyzing boronic ester compounds, where 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one serves as a crucial intermediate. The synthesis process often involves multi-step reactions, and the resulting compounds are analyzed through various spectroscopic methods and X-ray diffraction. These studies not only confirm the structures of the synthesized compounds but also explore their vibrational properties and molecular orbitals, contributing to a deeper understanding of their chemical behavior (Wu et al., 2021).

Coordination Polymer Formation

The compound has also been used in forming coordination polymers. For instance, it was involved in the synthesis of an extended dipyridyl ligand, which was then used to form a two-dimensional coordination polymer. The structural analysis of these polymers is crucial, as it reveals the arrangement of metal ions and ligands, shedding light on the material's potential applications in various fields (Al-Fayaad et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTTXNHBLCIRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671319
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

CAS RN

1256358-90-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxypyridine-4-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
WRR Harker, PM Delaney, M Simms, MJ Tozer… - Tetrahedron, 2013 - Elsevier
The multigram synthesis of N-protected 2-pyridone boronic acid derivatives via a [4+2] cycloaddition of alkynylboronates with 2-pyrazinones is presented. The reactions are highly …
Number of citations: 12 www.sciencedirect.com
J Axford, MJ Sung, J Manchester, D Chin… - Journal of Medicinal …, 2021 - ACS Publications
Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of …
Number of citations: 12 pubs.acs.org
YP Auberson, E Briard, D Sykes, J Reilly… - …, 2016 - Wiley Online Library
Ligand efficiency indices are widely used to guide chemical optimization in drug discovery, due to their predictive value in the early steps of optimization. At later stages, however, as …

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